molecular formula C13H13O3P B048435 Methyl diphenylphosphite CAS No. 3577-87-5

Methyl diphenylphosphite

Cat. No. B048435
CAS RN: 3577-87-5
M. Wt: 248.21 g/mol
InChI Key: NYCZNDFWFCCTPA-UHFFFAOYSA-N
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Description

Methyl diphenylphosphite is a chemical compound with the molecular formula C13H13O3P . It is an intermediate in the synthesis of organophosphorus compounds, which are potential pesticides .


Synthesis Analysis

Methyl diphenylphosphite can be synthesized by treating phosphorus trichloride with phenol . The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines was found to be a more convenient synthetic route .


Molecular Structure Analysis

The molecular weight of Methyl diphenylphosphite is 248.21 g/mol . The IUPAC Standard InChI is InChI=1S/C13H13O4P/c1-15-18(14,16-12-8-4-2-5-9-12)17-13-10-6-3-7-11-13/h2-11H,1H3 .


Chemical Reactions Analysis

Diphenylphosphite, a related compound, reacts with aldehydes and amines to afford aminophosphonates in a reaction known as the Kabachnik–Fields reaction . This could suggest similar reactivity for Methyl diphenylphosphite.


Physical And Chemical Properties Analysis

Methyl diphenylphosphite is a liquid at room temperature . It has a density of 1.1644 g/cm3 . It is soluble in chloroform, DCM, methanol, and ethyl acetate

Scientific Research Applications

Electrolyte Additives in High Voltage Cells

Methyl diphenylphosphite is utilized in electrolyte additives for high voltage cells. For instance, a study found that combining methyl phenyl carbonate and diphenyl carbonate, related to methyl diphenylphosphite, with other electrolyte additives, enhances the performance of high voltage LiNi0.8Mn0.1Co0.1O2/graphite pouch cells. This includes improvements in coulombic efficiency, capacity retention, and reduced self-discharge rate (Qiu et al., 2016).

Catalysts in Hydroformylation

Methyl diphenylphosphite compounds are used as ligands in rhodium-catalyzed hydroformylation, contributing to higher selectivity for straight-chain aldehydes. A study involving diphosphines with natural bite angles close to 120 degrees, such as bis(diphenylphosphino)methyl biphenyl, demonstrated increased selectivity for n-aldehyde formation in this process (Casey et al., 1992).

Activation in Palladium-catalyzed Silylation

Research shows that diphenylphosphinophenolate, related to methyl diphenylphosphite, effectively activates both palladium and silicon in the palladium-catalyzed silylation of aryl halides. This process is applicable for various aryl bromides and iodides, indicating its versatility (Shirakawa et al., 2000).

Synthesis of Sugar Derivatives

Methyl diphenylphosphite derivatives are used in synthesizing sugar derivatives with applications in homogeneous asymmetric hydrogenation. For example, diphenylphosphine and diphenylphosphinite derivatives of sugars have been synthesized and employed in asymmetric hydrogenations using rhodium(I) catalysts (YamashitaMitsuji et al., 1982).

Anticancer and Antimicrobial Activities

Methyl diphenylphosphite-based compounds, such as Diphenyl (aryl) (4-oxo-quinazolin-4(3H)-ylamino) methyl phosphonates, have shown potential in antimicrobial and anticancer activities. A study demonstrated the significant cytotoxicity and antimicrobial effects of these compounds against various bacterial and fungal strains, as well as liver carcinoma cell lines (Abdel-megeed et al., 2017).

Synthesis of Antimicrobial Agents

The synthesis of Diphenyl 1-(arylamino)(pyridin-3-yl)methylphosphonates, derived from methyl diphenylphosphite, has been explored for antimicrobial applications. These synthesized α-aminophosphonates exhibited moderate to high antimicrobial activities against various bacterial strains and fungi (Abdel-megeed et al., 2013).

Carbodiphosphorane Synthesis

Methyl diphenylphosphite-related compounds have been used in synthesizing mixed methyl/phenyl-substituted carbodiphosphoranes. These bis-ylides, characterized by their reactions and NMR spectra, are crucial for understanding phosphine chemistry (Hussain & Schmidbaur, 1976).

Alkene Hydrocarboxylation

Methyl diphenylphosphite derivatives are employed in alkene hydrocarboxylation. The heteroditopic, P–N-chelating ligand diphenylphosphino(phenyl pyridin-2-yl methylene)amine, a derivative, has been synthesized and used as a chemoselective initiator in palladium(II) complexes for alkene hydrocarboxylation (Dyer et al., 2005).

Ligand Synthesis

In ligand synthesis, compounds like 1,1-bis(diphenylphosphino)prop-1-ene, associated with methyl diphenylphosphite, are valuable for creating polyphosphorus ligands and metal complexes. The methyl group in these compounds introduces diastereoisomerism and aids in NMR measurement accuracy (Bookham & Mcfarlane, 1988).

Enzyme Inhibitors

Compounds like ferrocenyl diphenyl phosphonate, a derivative of methyl diphenylphosphite, are investigated for their role as enzyme inhibitors, particularly in inhibiting serine esterases (Rudolf et al., 2010).

properties

IUPAC Name

methyl diphenyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13O3P/c1-14-17(15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCZNDFWFCCTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(OC1=CC=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334451
Record name methyl diphenyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl diphenylphosphite

CAS RN

3577-87-5
Record name methyl diphenyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DW HAMP - 1983 - search.proquest.com
Part I. Rates for the methyl rearrangement: ABPOMe (--->) ABMeP= O, A, B= Me, t-Bu, Et, Ph, OMe, OPh as catalyzed by methyl iodide (I), dimethyl sulfate (II), and methyl …
Number of citations: 3 search.proquest.com
WR Cullen, AW Wu, AR Davis… - Canadian Journal of …, 1976 - cdnsciencepub.com
Les composés bicycloalcène-1 yl-1 réagissent avec les arsines et les phosphines R 2 EH pour donner n = 2, R 2 E = (CH 3 ) 2 As, 1; n = 2, R 2 E = (C 6 H 5 ) 2 P, 2; n = 3, R 2 E = (CH 3 …
Number of citations: 8 cdnsciencepub.com

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